molecular formula C32H39NO B12773608 Wyq8H3Y2T5 CAS No. 93052-68-7

Wyq8H3Y2T5

Cat. No.: B12773608
CAS No.: 93052-68-7
M. Wt: 453.7 g/mol
InChI Key: LPDBSIRBODZKKB-UHFFFAOYSA-N
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Description

The compound (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol (Wyq8H3Y2T5) is a synthetic organic molecule with a complex structure It is characterized by the presence of a piperidine ring, a butanol chain, and a diphenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Butanol Chain: The butanol chain is introduced via a nucleophilic substitution reaction.

    Introduction of the Diphenylmethylene Group: This step involves a Friedel-Crafts alkylation reaction to attach the diphenylmethylene group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanol chain, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone or aldehyde groups back to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butanol chain can yield ketones, while substitution reactions can introduce halogen or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1RS)-2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol
  • Tris[4-(1,1-dimethylethyl)-2-(1H-pyrazol-1-yl)pyridine]cobalt

Uniqueness

What sets (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethylene)piperidin-1-yl)butan-1-ol apart from similar compounds is its unique combination of structural features. The presence of the piperidine ring, butanol chain, and diphenylmethylene group provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

93052-68-7

Molecular Formula

C32H39NO

Molecular Weight

453.7 g/mol

IUPAC Name

4-(4-benzhydrylidenepiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-ol

InChI

InChI=1S/C32H39NO/c1-32(2,3)29-18-16-25(17-19-29)30(34)15-10-22-33-23-20-28(21-24-33)31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,30,34H,10,15,20-24H2,1-3H3

InChI Key

LPDBSIRBODZKKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)O

Origin of Product

United States

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